molecular formula C19H15NS B11711409 diphenylmethanone S-phenylthioxime

diphenylmethanone S-phenylthioxime

Katalognummer: B11711409
Molekulargewicht: 289.4 g/mol
InChI-Schlüssel: KBFZHIMKHLSKFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diphenylmethanone S-phenylthioxime is an organic compound with the molecular formula C19H15NS and a molecular weight of 289.402 g/mol It is a derivative of diphenylmethanone (benzophenone) where the oxime group is replaced by a thioxime group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diphenylmethanone S-phenylthioxime can be synthesized through the reaction of diphenylmethanone (benzophenone) with thiosemicarbazide under acidic conditions. The reaction typically involves the formation of an intermediate hydrazone, which then undergoes cyclization to form the thioxime derivative .

Industrial Production Methods

This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Diphenylmethanone S-phenylthioxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Diphenylmethanone S-phenylthioxime has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of diphenylmethanone S-phenylthioxime involves its interaction with specific molecular targets and pathways. The thioxime group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Diphenylmethanone S-phenylthioxime is unique due to its thioxime group, which imparts distinct chemical reactivity and potential biological activities compared to its oxime and hydrazone analogs. This uniqueness makes it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C19H15NS

Molekulargewicht

289.4 g/mol

IUPAC-Name

1,1-diphenyl-N-phenylsulfanylmethanimine

InChI

InChI=1S/C19H15NS/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)20-21-18-14-8-3-9-15-18/h1-15H

InChI-Schlüssel

KBFZHIMKHLSKFO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=NSC2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.